molecular formula C13H10BrN B14657422 (E)-N-(2-Bromobenzylidene)aniline CAS No. 41077-23-0

(E)-N-(2-Bromobenzylidene)aniline

Cat. No.: B14657422
CAS No.: 41077-23-0
M. Wt: 260.13 g/mol
InChI Key: GIQYDASHBYSSTJ-UHFFFAOYSA-N
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Description

(E)-N-(2-Bromobenzylidene)aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is specifically derived from the condensation of 2-bromobenzaldehyde and aniline, resulting in a structure where the bromine atom is positioned ortho to the imine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-Bromobenzylidene)aniline typically involves a condensation reaction between 2-bromobenzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-Bromobenzylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the imine bond can yield secondary amines.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(2-Bromobenzylidene)aniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial

Properties

CAS No.

41077-23-0

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

1-(2-bromophenyl)-N-phenylmethanimine

InChI

InChI=1S/C13H10BrN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-10H

InChI Key

GIQYDASHBYSSTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=CC=C2Br

Origin of Product

United States

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